molecular formula C13H14N2O2 B14564275 2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide CAS No. 62004-19-7

2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide

Cat. No.: B14564275
CAS No.: 62004-19-7
M. Wt: 230.26 g/mol
InChI Key: VUFLMGBUEHTSTG-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylphenyl group, and a hydroxybutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide typically involves the condensation of 2-cyanoacetamides with substituted anilines. One common method involves dissolving 2-cyano-N-(substituted phenyl)-3,3-bis(methylthio)acrylamide in isopropyl alcohol (IPA) and adding different substituted anilines. The reaction mixture is then refluxed until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2,4-dimethylphenyl)acetamide
  • 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
  • 2-Cyano-N-(2,4-dimethylphenyl)-3-pyridin-3-ylpropanamide

Uniqueness

2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide is unique due to its specific structural features, such as the hydroxybutenamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

62004-19-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-12(9(2)6-8)15-13(17)11(7-14)10(3)16/h4-6,16H,1-3H3,(H,15,17)

InChI Key

VUFLMGBUEHTSTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)C#N)C

Origin of Product

United States

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